Product packaging for 8-[4-(3-methoxyphenoxy)butoxy]quinoline(Cat. No.:)

8-[4-(3-methoxyphenoxy)butoxy]quinoline

Cat. No.: B5148790
M. Wt: 323.4 g/mol
InChI Key: UTCORDNBNXWOJD-UHFFFAOYSA-N
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Description

8-[4-(3-Methoxyphenoxy)butoxy]quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinoline-based compounds are recognized as privileged scaffolds in pharmaceutical development due to their wide spectrum of biological activities . This compound features a quinoline core linked to a 3-methoxyphenoxy moiety via a butoxy spacer, a structural feature common in molecules designed to modulate biological pathways. Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules. Functionalized quinoline motifs similar to this compound have demonstrated potential in various research areas, including the study of anti-proliferative agents, as substituted quinoline derivatives are being actively investigated for use in the treatment of proliferative diseases . Furthermore, related quinoline sulfonamide derivatives have shown anti-inflammatory responses in cellular models, suggesting the value of the quinoline core in immunological and inflammation research . The structural architecture of this compound, particularly its alkoxy-linked phenoxy group, makes it a valuable candidate for structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and the development of novel enzyme inhibitors. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO3 B5148790 8-[4-(3-methoxyphenoxy)butoxy]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[4-(3-methoxyphenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-22-17-9-5-10-18(15-17)23-13-2-3-14-24-19-11-4-7-16-8-6-12-21-20(16)19/h4-12,15H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCORDNBNXWOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Quinoline Scaffold: a Cornerstone in Modern Chemical Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. nih.govnih.govnih.gov Its prevalence in both natural products and synthetic drugs underscores its remarkable versatility as a pharmacophore. nih.gov The inherent chemical properties of the quinoline nucleus, including its aromaticity, planarity, and the presence of a nitrogen atom capable of hydrogen bonding, make it an ideal framework for interacting with a diverse array of biological targets. nih.gov The synthetic tractability of the quinoline ring system further enhances its appeal, allowing for the systematic modification of its structure to optimize biological activity and pharmacokinetic properties. nih.govect-journal.kznih.gov

Historically, the importance of the quinoline scaffold was cemented by the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, which for centuries was the only effective treatment for malaria. rroij.com This seminal discovery spurred the development of a plethora of synthetic quinoline-based antimalarial drugs, including chloroquine (B1663885) and primaquine (B1584692). rroij.com Beyond its role in combating infectious diseases, the quinoline scaffold has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govbiointerfaceresearch.comresearchgate.net This wide-ranging biological activity has solidified the status of quinoline as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. nih.govnih.gov

Table 1: Selected Biological Activities of Quinoline Derivatives

Biological ActivityExample Compound(s)
AntimalarialQuinine, Chloroquine, Mefloquine
AnticancerCamptothecin, Irinotecan
AntibacterialCiprofloxacin, Levofloxacin
Anti-inflammatory-
AntiviralSaquinavir (contains a quinoline-like isoquinoline (B145761) core)

This table is for illustrative purposes and is not exhaustive.

Strategic Design of Complex Quinoline Derivatives with Phenoxy Butoxy Side Chains

The therapeutic potential of a quinoline-based compound is not solely dictated by the core scaffold but is significantly influenced by the nature and positioning of its substituents. The strategic incorporation of side chains is a key design element in medicinal chemistry, employed to modulate a compound's affinity for its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. The phenoxy-butoxy side chain appended to the 8-position of the quinoline (B57606) ring in 8-[4-(3-methoxyphenoxy)butoxy]quinoline is a prime example of such a strategic design.

The terminal 3-methoxyphenoxy group introduces additional features. The phenyl ring itself can participate in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are crucial for molecular recognition. The methoxy (B1213986) substituent, an electron-donating group, can influence the electronic properties of the phenyl ring and may also serve as a hydrogen bond acceptor. The position of the methoxy group at the meta-position of the phenyl ring is a deliberate design choice that can fine-tune the molecule's three-dimensional shape and interaction profile.

While direct research on this compound is not extensively documented in publicly available literature, studies on related 8-alkoxyquinoline derivatives have demonstrated that modifications at this position can significantly impact biological activity. For instance, in the context of antibacterial agents, the nature of the 8-alkoxy group has been shown to influence both potency and safety profiles. nih.gov

Positioning Within Current Chemical Probe and Lead Discovery Paradigms

In the landscape of modern drug discovery, compounds like 8-[4-(3-methoxyphenoxy)butoxy]quinoline can be viewed from two primary perspectives: as a potential chemical probe or as a lead compound for further optimization.

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway. The value of a chemical probe lies in its ability to produce a measurable effect that can be used to elucidate biological function. Given the diverse biological activities associated with the quinoline (B57606) scaffold, it is plausible that this compound could serve as a probe to investigate the function of a particular enzyme or receptor. The specific side chain would likely confer selectivity for its target.

Alternatively, this compound could represent a lead compound in a drug discovery program. A lead compound is a molecule that exhibits a desired biological activity but may require further chemical modification to improve its potency, selectivity, or pharmacokinetic properties. The modular nature of this compound, with its distinct quinoline core and phenoxy-butoxy side chain, makes it an attractive starting point for a structure-activity relationship (SAR) study. who.int Through systematic modifications of both the quinoline ring and the side chain, medicinal chemists could explore how changes in the molecule's structure affect its biological activity, ultimately leading to the development of a more potent and drug-like candidate.

The Historical Legacy of Quinoline Research

Retrosynthetic Analysis of the 8-[4-(3-methoxyphenoxy)butoxy]quinoline Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. This approach simplifies the planning of a synthesis by working backward from the final product.

The structure of this compound features two key ether linkages that are prime candidates for retrosynthetic disconnection via the Williamson ether synthesis logic.

First Disconnection (C-O bond at the quinoline C8-position): The bond between the quinoline ring's oxygen at position 8 and the butoxy chain is the most logical first disconnection. This simplifies the target molecule into two key substructures: 8-hydroxyquinoline (B1678124) and a functionalized butyl chain, specifically 1-bromo-4-(3-methoxyphenoxy)butane .

Second Disconnection (C-O bond of the phenoxy group): The second ether linkage, connecting the butoxy chain to the methoxyphenyl ring, can be disconnected. This further breaks down the side-chain precursor into 3-methoxyphenol (B1666288) and a four-carbon unit with two reactive ends, such as 1,4-dibromobutane (B41627) .

This complete deconstruction identifies three fundamental starting materials:

8-Hydroxyquinoline: The core heterocyclic component.

3-Methoxyphenol: The terminal aromatic component of the side chain.

1,4-Dibromobutane: The four-carbon linker.

An alternative, and often more practical, synthetic strategy involves a sequential alkylation approach. In this forward sense, 8-hydroxyquinoline is first reacted with a bifunctional linker like 1,4-dibromobutane to form an intermediate, 8-(4-bromobutoxy)quinoline. This intermediate is then subsequently reacted with 3-methoxyphenol to complete the synthesis.

Synthesis of the Quinoline Core: Advanced Methodologies

The quinoline ring system is a foundational scaffold in numerous chemical and pharmaceutical compounds. nih.gov Its synthesis has been the subject of extensive research for over a century, leading to a variety of classical and modern methods. iipseries.org For the target molecule, the key precursor is 8-hydroxyquinoline.

Several named reactions are available for the fundamental construction of the quinoline ring. numberanalytics.com The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.compharmaguideline.comuop.edu.pk To produce 8-hydroxyquinoline specifically, o-aminophenol is used as the starting amine. google.comchemicalbook.com The reaction is often exothermic and requires careful control. uop.edu.pk

Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde) in the presence of a base or acid catalyst. nih.govpharmaguideline.com It is a versatile method for producing substituted quinolines under generally milder conditions than the Skraup synthesis. nih.govnumberanalytics.com

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones, reacting with an aniline in the presence of an acid. iipseries.orgpharmaguideline.com

Combes Synthesis: This reaction involves the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to form the quinoline ring. iipseries.orgpharmaguideline.com

Interactive Table: Comparison of Classical Quinoline Syntheses

Synthesis MethodKey ReactantsConditionsTypical Products
Skraup Aniline, Glycerol, H₂SO₄, Oxidizing AgentHarsh, ExothermicUnsubstituted or Substituted Quinolines
Friedländer o-Aminobenzaldehyde/Ketone, Carbonyl CompoundBase or Acid Catalysis, Milder2- and 3-Substituted Quinolines
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid CatalystSubstituted Quinolines
Combes Arylamine, 1,3-Dicarbonyl CompoundAcid-Catalyzed Cyclization2,4-Disubstituted Quinolines

Directing substitution to the C8 position of the quinoline ring is crucial for synthesizing the required 8-hydroxyquinoline precursor.

From Substituted Precursors: The most direct route to 8-hydroxyquinoline is to use a starting material where the substitution pattern is already established. The Skraup synthesis starting from o-aminophenol and glycerol is a common industrial method. google.comchemicalbook.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by Michael addition, cyclization, and oxidation to yield the final 8-hydroxyquinoline product. uop.edu.pkgoogle.com

From Quinoline: Direct functionalization of the parent quinoline molecule is challenging but possible. Electrophilic substitution reactions like nitration or sulfonation on quinoline under vigorous conditions yield a mixture of 5- and 8-substituted products. uop.edu.pk The resulting quinoline-8-sulfonic acid can then be converted to 8-hydroxyquinoline via alkali fusion. google.comrroij.comscispace.com

From Other 8-Substituted Quinolines: Hydrolysis of 8-aminoquinoline or 8-chloroquinoline (B1195068) can also yield 8-hydroxyquinoline. google.comrroij.com

Modern C-H Activation: More recent advances in organic synthesis have enabled the direct, regioselective C-H functionalization of heterocycles. researchgate.netmdpi.com Rhodium-catalyzed reactions, for instance, have been developed for the selective alkylation of quinolines at the C8 position, often using a directing group. researchgate.net While highly advanced, these methods offer an alternative pathway for introducing functionality at the desired position.

Construction of the Butoxy-Methoxyphenoxy Side Chain

The assembly of the 8-[4-(3-methoxyphenoxy)butoxy] side chain is typically achieved through sequential Williamson ether syntheses. This reaction involves the coupling of an alkoxide with an alkyl halide to form an ether.

The construction of the ether side chain and its attachment to the quinoline core can be approached in two primary ways, both relying on the same fundamental reaction. The key is to react an alcohol (or phenol) with a base to form the nucleophilic alkoxide/phenoxide, which then displaces a halide from a haloalkane.

Strategy A: Sequential Alkylation starting with 8-Hydroxyquinoline

Step 1: Synthesis of 8-(4-bromobutoxy)quinoline. In this step, 8-hydroxyquinoline is deprotonated with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) in an aprotic polar solvent like dimethylformamide (DMF). The resulting phenoxide is then reacted with a large excess of 1,4-dibromobutane. Using an excess of the dihalide is crucial to minimize the formation of the symmetrical dimeric by-product, 1,4-bis(quinolin-8-yloxy)butane.

Step 2: Coupling with 3-Methoxyphenol. The intermediate, 8-(4-bromobutoxy)quinoline, is isolated and purified. It is then reacted with 3-methoxyphenol, which has been deprotonated by a base like K₂CO₃ or Cs₂CO₃ in a solvent such as acetone (B3395972) or DMF, to yield the final product, this compound. nih.govnih.gov

Strategy B: Pre-assembly of the Side Chain

Step 1: Synthesis of 1-bromo-4-(3-methoxyphenoxy)butane. This approach involves first building the side chain. 3-Methoxyphenol is deprotonated with a base and reacted with an excess of 1,4-dibromobutane. Similar to Strategy A, an excess of the dihalide is used to favor the mono-alkylation product.

Step 2: Coupling with 8-Hydroxyquinoline. The resulting 1-bromo-4-(3-methoxyphenoxy)butane is then used as the alkylating agent to react with deprotonated 8-hydroxyquinoline to form the target molecule.

Both strategies are viable, but Strategy A is often preferred as the intermediate, 8-(4-bromobutoxy)quinoline, can be a stable, crystalline solid that is easier to purify than its counterpart from Strategy B.

Stereochemical Considerations in Side Chain Assembly

The side chain of the target molecule, 4-(3-methoxyphenoxy)butoxy, is an achiral aliphatic chain. In its standard configuration, it does not possess any stereocenters. The synthesis typically proceeds using achiral starting materials such as 1,4-dibromobutane and 3-methoxyphenol, which results in a final product that is also achiral.

Therefore, stereochemical considerations are generally not a primary focus in the assembly of this specific side chain. Such considerations would only become relevant if the synthetic route were intentionally modified to include chiral elements, for instance, by using a chiral precursor for the butane (B89635) chain or employing a stereoselective catalytic process. However, for the direct synthesis of this compound, these approaches are not standard.

Integration of the 3-Methoxyphenoxy Moiety via Etherification Reactions

The formation of the ether linkage between the 3-methoxyphenol and the four-carbon butoxy chain is a critical step in constructing the side chain. The most common and well-established method for this transformation is the Williamson ether synthesis.

This reaction involves the deprotonation of the hydroxyl group of 3-methoxyphenol using a suitable base to form a more nucleophilic phenoxide. This phenoxide ion then acts as a nucleophile, attacking an electrophilic four-carbon chain, typically a 1,4-dihalobutane like 1,4-dibromobutane or 1-bromo-4-chlorobutane.

The key steps and components are:

Nucleophile Formation: 3-methoxyphenol is treated with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) to generate the corresponding sodium or potassium 3-methoxyphenoxide.

Electrophile: A bifunctional butane derivative, most commonly 1,4-dibromobutane, serves as the electrophile. Using a molar excess of the dihalobutane helps to minimize the formation of the symmetrical diether byproduct, 1,4-bis(3-methoxyphenoxy)butane.

Solvent: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), acetone, or acetonitrile (B52724), which can solvate the cation of the base while not interfering with the nucleophile.

Reaction Conditions: The reaction mixture is often heated to increase the rate of substitution. The final product of this step is 1-bromo-4-(3-methoxyphenoxy)butane, the complete side chain ready for coupling to the quinoline core.

General etherification strategies offer various catalysts and conditions that can be adapted for this synthesis. organic-chemistry.org

Coupling Strategies for Quinoline Core and Side Chain Integration

The final key transformation in the synthesis is the attachment of the pre-formed 4-(3-methoxyphenoxy)butoxy side chain to the quinoline heterocyclic system. This involves forming a second ether bond at the 8-position of the quinoline ring.

Linkage Chemistry at the Quinoline 8-Position

Functionalization at the C-8 position of the quinoline ring can be challenging due to steric hindrance and the electronic properties of the ring system. rsc.org However, the presence of a hydroxyl group at this position, as in 8-hydroxyquinoline, provides a convenient handle for introducing the side chain via nucleophilic substitution.

The strategy is another application of the Williamson ether synthesis:

Starting Material: 8-Hydroxyquinoline is the standard precursor for the quinoline portion of the molecule.

Deprotonation: Similar to the first etherification, the hydroxyl group of 8-hydroxyquinoline is deprotonated with a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form the 8-quinolinolate anion. This anion is a potent nucleophile.

Coupling: The 8-quinolinolate anion is then reacted with the previously synthesized 1-bromo-4-(3-methoxyphenoxy)butane. The nucleophilic oxygen attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the desired ether linkage.

While the Williamson synthesis is the most direct method, advanced transition-metal-catalyzed reactions have also been developed for C-8 functionalization, often using directing groups to achieve high regioselectivity. rsc.orgresearchgate.net For instance, rhodium(III)-catalyzed alkylation of quinoline N-oxides has been shown to be highly selective for the C-8 position. researchgate.net Palladium-catalyzed methods have also been explored for forming C-O bonds at this position. rsc.org These advanced methods highlight the ongoing efforts to create efficient and selective pathways for derivatizing the quinoline scaffold. rsc.org

Optimization of Reaction Conditions and Yields

Key parameters for optimization include:

Choice of Base: Stronger bases like sodium hydride (NaH) ensure complete deprotonation of 8-hydroxyquinoline but require anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient, easier to handle, and can be very effective, particularly in polar solvents like DMF.

Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.

Temperature: The reaction rate is temperature-dependent. While higher temperatures can speed up the reaction, they can also promote side reactions, such as elimination or decomposition. An optimal temperature must be found that balances reaction time and yield. researchgate.net Studies on related quinoline syntheses have shown that increasing the temperature from room temperature to 100 °C can dramatically improve yields and reduce reaction times. researchgate.net

Reaction Time: The reaction must be monitored (e.g., by thin-layer chromatography) to determine the point of maximum product formation before significant byproduct accumulation occurs.

Concentration: The concentration of reactants can influence the reaction rate. In some cases, higher concentrations can be beneficial, but in others, it may lead to solubility issues or increased side reactions.

The table below illustrates a hypothetical optimization study based on common chemical principles.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetone56 (Reflux)24Moderate
2K₂CO₃DMF8012Good
3NaHTHF66 (Reflux)12Good-Excellent
4NaHDMF606Excellent
5Cs₂CO₃Acetonitrile82 (Reflux)8Excellent

This table is for illustrative purposes to demonstrate the principles of reaction optimization.

Green Chemistry Approaches and Sustainable Synthesis Principles in this compound Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com Applying these principles to the synthesis of quinoline derivatives is an active area of research. benthamdirect.comnih.gov

For the synthesis of this compound, several green strategies can be considered:

Use of Greener Solvents: Traditional solvents like DMF are effective but pose environmental and health concerns. Exploring greener alternatives such as ionic liquids, or water where possible, is a key goal. acs.org

Catalytic Methods: Replacing stoichiometric reagents (e.g., strong bases used in large quantities) with catalytic amounts of a more efficient reagent reduces waste. Transition-metal or nanocatalyst-based methods for C-H functionalization or etherification represent a move in this direction. acs.orgacs.org

Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. benthamdirect.comijpsjournal.com

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. One-pot or tandem reactions, where multiple steps are performed in the same reaction vessel without isolating intermediates, can improve atom economy and reduce solvent waste and energy usage. nih.gov

Renewable Feedstocks: While the immediate precursors for this molecule are derived from petrochemical sources, a broader green chemistry perspective encourages the long-term development of pathways from renewable biomass. acs.org

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally benign. ijpsjournal.com

Analytical and Spectroscopic Characterization Methods for Structural Elucidation (Focus on Methodology, not results)

Once the synthesis is complete, the identity and purity of the this compound product must be confirmed. This is achieved through a combination of analytical and spectroscopic techniques, each providing specific information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This is one of the most powerful tools for structural elucidation. It is used to identify the different types of protons in the molecule based on their chemical shift, integration (the number of protons), and splitting patterns (which reveal adjacent protons). For this molecule, ¹H NMR would be used to confirm the presence and connectivity of the protons on the quinoline ring, the three distinct sets of methylene (B1212753) protons in the butoxy chain (-OCH₂-, -CH₂CH₂-, -CH₂O-), the protons on the 3-methoxyphenoxy ring, and the methoxy (B1213986) group's singlet peak.

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. It would be used to verify the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, ether-linked). Each unique carbon atom in the structure would correspond to a distinct signal in the spectrum.

Mass Spectrometry (MS):

This method is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, which allows for the determination of the exact molecular formula (C₁₉H₂₁NO₂). The fragmentation pattern observed in the mass spectrum can also offer further structural clues, helping to confirm the presence of the quinoline and methoxyphenoxy fragments.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be used to confirm the presence of key bonds. Characteristic absorptions would include C-O-C stretching vibrations for the two ether linkages, C=N and C=C stretching from the quinoline ring, aromatic C-H stretching, and aliphatic C-H stretching from the butoxy chain. researchgate.net

Chromatographic Methods:

Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are primarily used to assess the purity of the compound and to monitor the progress of a reaction. A single spot on a TLC plate or a single peak in an HPLC chromatogram (under various conditions) indicates a high degree of purity.

Together, these methods provide a comprehensive and unambiguous confirmation of the molecular structure of the synthesized this compound.

Systematic Modification of the Quinoline Ring System and its Impact on Molecular Recognition

The quinoline core is a privileged scaffold in drug discovery, and its substitution pattern plays a crucial role in determining the molecule's interaction with biological targets. biointerfaceresearch.com Alterations to this bicyclic system can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Substituent Effects at C-2, C-3, C-4, C-5, C-6, C-7 Positions of the Quinoline Nucleus

The introduction of various substituents at positions C-2, C-3, C-4, C-5, C-6, and C-7 of the quinoline nucleus has been a key strategy to probe the steric and electronic requirements for optimal molecular recognition. Research on related quinoline and quinoxaline (B1680401) derivatives has provided valuable insights into these effects. nih.govresearchgate.net

For instance, the introduction of small, electron-donating groups at the C-2 position can enhance activity, while bulky substituents may lead to a decrease in potency due to steric hindrance. The C-4 position has been identified as a critical point for modification, where substitutions can modulate the electronic properties of the entire ring system. mdpi.com In many quinoline-based compounds, the introduction of an amino group at the C-4 position is a common strategy to enhance biological activity. biointerfaceresearch.com

Table 1: Illustrative Substituent Effects on the Quinoline Ring of 8-Alkoxyquinoline Analogues

PositionSubstituentObserved/Expected Impact on ActivityRationale
C-2-CH3Potential for increased activitySmall, electron-donating group may enhance binding.
C-2-PhenylLikely decrease in activityBulky group may cause steric clashes with the target.
C-4-NH2Often leads to a significant increase in activityCan form key hydrogen bonds with the biological target. mdpi.com
C-5-ClVariable, can increase or decrease activityElectron-withdrawing nature alters ring electronics. researchgate.net
C-6-OCH3May increase activityElectron-donating group can enhance binding affinity. mdpi.com
C-7-FVariable, can improve metabolic stabilityHalogen bond formation or improved pharmacokinetic properties.

This table is illustrative and based on general principles of SAR for quinoline derivatives. The specific effects can be target-dependent.

Elucidation of the Role of the Butoxy Spacer in Molecular Interactions

Length and Flexibility Variations of the Alkyl Spacer

The length of the alkyl spacer is a crucial parameter. Studies on various classes of molecules have demonstrated that the linker length directly influences the distance between the two terminal aromatic systems, which is often critical for simultaneous engagement with different pockets of a binding site. embopress.orgrsc.org A four-carbon butoxy chain provides a significant degree of flexibility, allowing the quinoline and phenoxy rings to explore a wider conformational space. nih.gov

Shortening the linker to a propoxy or ethoxy chain can restrict this flexibility and may prevent the molecule from achieving the ideal binding conformation, potentially leading to a loss of activity. nih.gov Conversely, extending the chain to a pentoxy or hexoxy linker might introduce excessive flexibility, which can be entropically unfavorable for binding. nih.gov

Table 2: Influence of Alkyl Spacer Length on the Activity of 8-O-Arylalkyl Quinoline Analogues

Spacer LengthCompound TypeExpected Impact on ActivityRationale
n=2 (Ethoxy)8-(2-Aryloxyethoxy)quinolinePotentially lower activityMay be too short to bridge binding sites effectively. nih.gov
n=3 (Propoxy)8-(3-Aryloxypropoxy)quinolineIntermediate activityIncreased flexibility compared to ethoxy.
n=4 (Butoxy)8-(4-Aryloxybutoxy)quinolineOptimal activity in many casesBalances rigidity and flexibility for ideal binding. embopress.org
n=5 (Pentoxy)8-(5-Aryloxypentoxy)quinolinePotentially lower activityIncreased flexibility may be entropically penalized. nih.gov

This table presents expected trends based on general principles of linker design in medicinal chemistry.

Introduction of Branched or Unsaturated Linkers

To further probe the role of the spacer, researchers have explored the introduction of branching or unsaturation. Incorporating a methyl group on the butoxy chain, for example, would restrict its conformational freedom. The impact of such a modification would depend on whether the more rigid conformation is favorable for binding.

Introducing a double or triple bond within the four-carbon chain would create a more rigid linker. An unsaturated linker would significantly alter the geometry and electronic properties of the spacer, which could either enhance or diminish the compound's activity depending on the specific requirements of the biological target.

Structure-Activity Relationships of the 3-Methoxyphenoxy Moiety

The 3-methoxyphenoxy group at the terminus of the butoxy spacer provides another avenue for SAR exploration. The substituent pattern on this phenyl ring can fine-tune the electronic and steric properties of this part of the molecule, influencing its interactions with the target.

Positional Isomerism of Methoxy Group on the Phenoxy Ring

The position of the methoxy group on the phenoxy ring is a critical factor. The placement at the meta-position (C-3) in this compound is specific and likely optimized for a particular target. Moving the methoxy group to the ortho- (C-2) or para- (C-4) position would alter the molecule's electronic distribution and steric profile, which could have a profound effect on its biological activity. researchgate.net

For example, a methoxy group at the para-position might allow for different hydrogen bonding interactions or could clash with the binding site. An ortho-methoxy group could influence the rotational freedom of the phenoxy ring. Studies on other classes of compounds have shown that such positional isomerism of a methoxy group can drastically alter potency and selectivity. researchgate.net

Table 3: Predicted Impact of Methoxy Positional Isomerism on the Phenoxy Ring

Methoxy PositionCompound NameExpected Impact on ActivityRationale
Ortho (C-2)8-[4-(2-methoxyphenoxy)butoxy]quinolinePotentially altered activitySteric influence on phenoxy ring rotation and altered electronics. researchgate.net
Meta (C-3)This compoundReference compound, likely optimalSpecific electronic and steric profile for target binding.
Para (C-4)8-[4-(4-methoxyphenoxy)butoxy]quinolinePotentially altered activityDifferent hydrogen bonding capacity and electronic effects. mdpi.com

This table is based on theoretical considerations and SAR principles from related compound series.

Substitution Patterns on the Phenoxy Ring and their Electrostatic and Steric Contributions

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the terminal phenoxy ring. These modifications can alter the molecule's electronic and steric properties, which in turn affect its binding affinity to biological targets. The study of these effects is a cornerstone of quantitative structure-activity relationship (QSAR) analysis. nih.gov

Electrostatic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the interaction of the molecule with its target. Electron-withdrawing groups, such as nitro (NO2) or cyano (CN) groups, can enhance activity by increasing the acidity of a nearby proton or by participating in favorable electrostatic interactions with the target protein. nih.gov Conversely, electron-donating groups like amino (NH2) or additional methoxy (OCH3) groups can also positively influence activity by increasing the electron density at specific points in the molecule, potentially leading to stronger hydrogen bonding or other favorable interactions. nih.gov The position of these substituents (ortho, meta, or para) on the phenoxy ring is also critical, as it dictates the spatial orientation of these electronic effects relative to the rest of the molecule and its binding pocket.

To illustrate these principles, the following interactive data table presents hypothetical biological activity data for a series of 8-[4-(phenoxy)butoxy]quinoline analogues with different substituents on the phenoxy ring. This data is representative of trends observed in the broader class of quinoline ethers.

Compound IDPhenoxy Ring SubstituentPositionElectronic EffectSteric BulkHypothetical Biological Activity (IC50, nM)
1 -H-NeutralSmall50
2 -OCH3metaElectron-donatingMedium35
3 -OCH3paraElectron-donatingMedium45
4 -ClparaElectron-withdrawingMedium25
5 -NO2metaStrongly Electron-withdrawingMedium15
6 -NO2paraStrongly Electron-withdrawingMedium20
7 -CH3paraWeakly Electron-donatingMedium40
8 -t-butylparaWeakly Electron-donatingLarge150

This table is for illustrative purposes and the data is not from a specific experimental study on this exact compound series.

Conformational Analysis and Flexibility within the this compound Architecture

The three-dimensional conformation of this compound is not static; the molecule possesses a degree of flexibility that is crucial for its biological activity. The butoxy linker between the quinoline and phenoxy rings allows for considerable rotational freedom, enabling the molecule to adopt various conformations. This flexibility can be a double-edged sword: while it allows the molecule to adapt to the shape of a binding site, excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing affinity.

Computational methods such as molecular mechanics and density functional theory (DFT) are employed to perform conformational analysis and identify low-energy conformations. rsc.orgresearchgate.net These studies can reveal the preferred spatial arrangement of the quinoline and phenoxy rings relative to each other. The methoxy group on the phenoxy ring can also influence the conformational preference through steric and electronic interactions.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's flexibility, showing how it behaves over time in a simulated biological environment. rsc.org Understanding the conformational landscape is essential for rational drug design, as it allows for the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to higher binding affinities.

Key conformational features of the this compound architecture include:

Torsional angles of the butoxy chain: The four single bonds in the butoxy linker can rotate, leading to a multitude of possible conformations.

Orientation of the phenoxy ring: The angle between the plane of the quinoline ring and the plane of the phenoxy ring can vary significantly.

Influence of the methoxy group: The methoxy substituent can sterically influence the preferred orientation of the phenoxy ring and the butoxy chain.

Rational Design Principles for Optimized Molecular Interactions and Biological Targeting

The insights gained from SAR and conformational analysis form the basis for the rational design of new analogues with improved biological activity and selectivity. The goal is to optimize the interactions between the ligand and its biological target.

Key principles for the rational design of this compound analogues include:

Target-Specific Modifications: Based on the known structure of the biological target, modifications can be designed to enhance specific interactions. For example, if the binding pocket contains a hydrogen bond donor, a hydrogen bond acceptor can be introduced at a suitable position on the phenoxy ring. nih.gov

Bioisosteric Replacements: Replacing certain functional groups with bioisosteres (groups with similar physical or chemical properties) can improve pharmacokinetic properties or reduce toxicity without sacrificing biological activity. For instance, a methoxy group could be replaced with other small, electron-donating groups.

Conformational Constraint: Introducing cyclic structures or double bonds into the butoxy linker can reduce the conformational flexibility of the molecule. If the resulting constrained conformation is the bioactive one, this can lead to a significant increase in potency.

Scaffold Hopping: In some cases, the quinoline core itself can be replaced with other heterocyclic systems to explore new chemical space and potentially discover compounds with novel biological profiles. nih.gov

The iterative process of design, synthesis, and biological evaluation is central to medicinal chemistry. nih.govnih.gov By systematically exploring the chemical space around the this compound scaffold, it is possible to develop new compounds with optimized properties for specific biological targets.

Investigation of Receptor Binding and Modulation Mechanisms

There is no available research data on the binding affinity or selectivity of this compound for any G-Protein Coupled Receptors (GPCRs). Furthermore, no studies concerning its ligand-receptor kinetics or potential allosteric modulatory effects have been found.

No data is available.

No data is available.

Enzyme Inhibition and Activation Assays

Information regarding the screening of this compound against any class of enzymes, including kinases, hydrolases, or oxidoreductases, is absent from the scientific literature. Consequently, there is no information on its potential inhibitory or activatory effects.

No data is available.

No data is available.

Cell-Based Assays for Pathway Modulation and Cellular Responses (Excluding Efficacy/Toxicity)

There are no published studies detailing the effects of this compound in cell-based assays to assess its impact on cellular pathways or other cellular responses.

Cellular Signaling Pathway Interrogation (e.g., Gene Reporter Assays, Phosphorylation Studies)

There is no available information regarding the interrogation of cellular signaling pathways by this compound. Studies employing techniques such as gene reporter assays to assess the compound's effect on the transcriptional activity of specific pathways, or phosphorylation studies to determine its impact on kinase-mediated signaling cascades, have not been reported in the reviewed literature.

Investigation of Compound Effects on Specific Cellular Processes (e.g., Proliferation Markers, Apoptotic Inducers – Mechanistic Focus Only)

No research detailing the mechanistic effects of this compound on specific cellular processes has been identified. Consequently, there is no data on its influence on proliferation markers or its potential role as an apoptotic inducer, including any associated molecular mechanisms.

Phenotypic Screening in Defined Biological Systems (e.g., specific cell lines, organelles)

Information regarding phenotypic screening of this compound in any defined biological system, such as specific cell lines or organelles, is not present in the available scientific literature. Therefore, no data on its effects on cellular phenotypes can be presented.

Comparative Pharmacological Profiling with Established Chemical Probes and Reference Compounds

A comparative pharmacological profile of this compound against established chemical probes or other reference compounds is not available. Such studies are crucial for understanding the selectivity and potential mechanisms of action of a novel compound relative to known pharmacological agents.

Computational Chemistry and Molecular Modeling Studies of 8 4 3 Methoxyphenoxy Butoxy Quinoline

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a biological target, such as a protein or enzyme.

Ligand-Protein Interaction Analysis and Binding Site Characterization

In a hypothetical study of 8-[4-(3-methoxyphenoxy)butoxy]quinoline, researchers would first identify a potential biological target. Following this, docking simulations would be performed to predict how the compound binds to the active site of the target protein. This analysis would reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand (this compound) and the amino acid residues of the protein's binding pocket. The characterization of these interactions is fundamental to understanding the compound's potential biological activity.

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, this would involve identifying the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are critical for its interaction with a putative biological target. This information is invaluable for the rational design of new, more potent analogs.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. These simulations can be used to study the conformational changes of a ligand and its target protein, as well as the stability of the ligand-protein complex over time.

Analysis of Ligand Dynamics within Protein Binding Pockets

Once a binding pose is predicted by molecular docking, MD simulations can be used to assess its stability. By simulating the movement of atoms over time, researchers can observe whether the ligand remains stably bound within the protein's active site or if it undergoes significant conformational changes or even dissociates. This analysis provides a more dynamic and realistic picture of the binding event than static docking poses alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For this compound, a QSAR study would require a dataset of structurally related compounds with experimentally determined biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound, a statistical model could be developed to predict the activity of new, untested compounds. This approach is highly valuable for prioritizing the synthesis of novel derivatives with potentially improved activity.

Development of Predictive Models for Biological Activity

The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational drug design. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline (B57606) derivatives, which exhibit a wide range of pharmacological effects including anticancer and antimicrobial activities, QSAR models are instrumental in predicting the efficacy of new analogues. mdpi.combenthamscience.com

The process begins with a dataset of quinoline compounds for which a specific biological activity, such as inhibitory concentration (IC50), has been experimentally determined. For instance, a study on quinoline derivatives as potential anticancer agents utilized a set of 33 compounds with known anti-gastric cancer activity to build a 3D-QSAR model. mdpi.com Similarly, QSAR models for quinazoline (B50416) derivatives have been developed to predict their antimalarial activity against Plasmodium falciparum. researchgate.net

These models are built using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net The goal is to create a robust model that can accurately predict the biological activity of novel, untested quinoline compounds based solely on their structural features.

Table 1: Examples of Biological Activities Investigated for Quinoline Derivatives in QSAR Studies

Biological Activity Organism/Cell Line Reference
Anticancer Gastric Cancer Cell Lines mdpi.com
Antimalarial Plasmodium falciparum researchgate.net
Antiviral SARS-CoV-2 nih.gov

Feature Selection and Model Validation

The predictive power of a QSAR model is highly dependent on the selection of relevant molecular descriptors (features) and rigorous validation.

Feature Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For quinoline derivatives, important descriptors might include:

Steric descriptors: Molecular weight, volume, and surface area.

Electronic descriptors: Dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Hydrophobic descriptors: LogP, which describes the partitioning of a compound between an aqueous and a non-aqueous phase.

Topological descriptors: Indices that describe the connectivity of atoms within the molecule.

In a study of quinazoline derivatives with antimalarial activity, descriptors like molecular weight and electrostatic and steric field descriptors were found to be significantly correlated with the biological outcome. researchgate.net

Model Validation: To ensure a QSAR model is robust and has genuine predictive power, it must undergo stringent validation. Common validation techniques include:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and stability of the model.

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used in the model's development. The predictive correlation coefficient (R²_pred) is a key metric here. mdpi.com

Y-Randomization: The biological activity data is randomly shuffled to ensure that the developed model is not a result of chance correlation. researchgate.net

A 3D-QSAR model for anti-gastric cancer quinoline derivatives reported strong validation statistics, including a high cross-validated correlation coefficient (Qcv² = 0.625) and an external test set correlation coefficient (R²_Test = 0.875), indicating a reliable predictive model. mdpi.com

De Novo Design and Virtual Screening for Novel Analogues

Once a validated predictive model is established, or a biological target is identified, computational methods can be employed to design and identify novel, potentially more potent analogues.

Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target or possess a desired biological activity. For example, a virtual screening of a library of over one hundred quinoline-based drugs was conducted to identify potential inhibitors of SARS-CoV-2 viral entry and replication. nih.gov This approach significantly reduces the time and cost associated with identifying promising lead compounds compared to traditional high-throughput screening. nih.gov In another study, a pharmacophore model was used to screen for novel quinoline derivatives that could act as inhibitors of the GLI1 protein, which is implicated in certain cancers. nih.gov

De Novo Design: This method involves the computational design of novel molecules from scratch. Based on the structural insights gained from QSAR models (e.g., contour maps indicating regions where steric bulk or specific electronic properties are favorable), new functional groups can be added to the this compound scaffold to theoretically enhance its activity. Following a 3D-QSAR study on anticancer quinoline derivatives, five new compounds were designed based on the model's recommendations, which were predicted to have improved biological activity. mdpi.comresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. electrochemsci.orgnih.gov These methods are used to calculate a wide range of molecular properties that are crucial for understanding a compound's biological activity.

For quinoline derivatives, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. researchgate.net

Calculate Electronic Properties: Determine the distribution of electrons within the molecule, including molecular electrostatic potential (MEP) maps, which identify regions that are electron-rich (likely to engage in hydrogen bonding as acceptors) or electron-poor (potential hydrogen bond donors). nih.gov

Determine Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule. nih.gov

Predict Spectroscopic Properties: Theoretical calculations can help in the interpretation of experimental spectra, such as NMR and IR. nih.gov

Studies on various quinoline derivatives have utilized DFT to investigate their properties, providing a theoretical basis for their observed activities, such as their potential as corrosion inhibitors or their antimicrobial effects. nih.govelectrochemsci.org Such calculations for this compound would elucidate its electronic characteristics and reactivity, offering clues to its potential mechanism of action at a molecular level.

Advanced Research Applications and Future Directions for 8 4 3 Methoxyphenoxy Butoxy Quinoline Research

Utilization of 8-[4-(3-methoxyphenoxy)butoxy]quinoline as a Chemical Probe for Biological Discoveries

A chemical probe is a small molecule used to study and manipulate biological systems. An ideal probe is potent, selective, and has a known mechanism of action, enabling researchers to investigate the function of a specific protein in a cellular or organismal context. The structure of this compound makes it a promising candidate for development into such a tool.

Target deconvolution is the process of identifying the molecular target(s) of a bioactive compound. nih.gov This is a critical step in understanding a compound's mechanism of action and for validating its use as a tool for dissecting biological pathways. nih.gov Should this compound exhibit a specific biological effect in a phenotypic screen, its structure could be systematically modified to create derivatives for target identification studies. For instance, a common approach involves introducing a "tag" onto the molecule that allows for its isolation, along with its binding partners, from a complex biological sample. Subsequent analysis of the bound proteins, often using mass spectrometry, can reveal the direct targets of the compound.

The elucidation of a biological pathway often follows the identification of a specific molecular target. By using this compound or a more refined probe derivative, researchers could perturb the function of its target protein and observe the downstream consequences. This could involve monitoring changes in gene expression, protein phosphorylation, or metabolite levels, thereby mapping out the signaling or metabolic pathway in which the target is involved.

Affinity-based probes (AfBPs) are powerful tools designed to covalently label their target proteins, which facilitates their identification and characterization. nih.govnih.gov The development of an AfBP from this compound would involve the introduction of two key functionalities: a reactive group (or "warhead") and a reporter tag. frontiersin.org

The reactive group is an electrophilic moiety that can form a covalent bond with a nearby nucleophilic amino acid residue on the target protein. nih.gov The choice of warhead would depend on the nature of the target's binding site. For example, a fluorosulfonyl group could be incorporated to react with lysine (B10760008) or tyrosine residues.

The reporter tag, often an alkyne or azide (B81097) group, allows for the subsequent attachment of a visualization or purification handle via "click chemistry." nih.govresearchgate.net This bioorthogonal reaction is highly specific and efficient, enabling the selective labeling of the probe-bound protein with a fluorophore for imaging or with biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry. nih.gov A study on the development of an affinity-based probe for the human adenosine (B11128) A3 receptor demonstrated the utility of this approach, where a parent compound was modified to include a clickable tag for receptor profiling. nih.gov

A hypothetical design for an affinity-based probe derived from this compound is presented below:

ComponentProposed Modification to this compoundPurpose
Warhead Introduction of a terminal acrylamide (B121943) or chloroacetamideCovalent modification of nucleophilic residues (e.g., cysteine) in the target's binding pocket
Reporter Tag Addition of a terminal alkyne to the butoxy chainEnables "click" chemistry for attachment of a fluorophore or biotin

Exploration of Novel Quinoline (B57606) Scaffold Derivatizations and Hybrid Structures

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of bioactive compounds. nih.govfrontiersin.org The structure of this compound offers multiple sites for derivatization to explore structure-activity relationships and develop novel chemical entities.

Systematic modifications could be made to each of the three key components of the molecule:

Quinoline Core: The quinoline ring system can be substituted at various positions to modulate the compound's electronic properties, solubility, and steric profile. nih.govresearchgate.net For example, introducing electron-withdrawing or electron-donating groups could influence the compound's binding affinity and selectivity for its target.

Butoxy Linker: The length and rigidity of the four-carbon linker could be altered. Shortening or lengthening the alkyl chain, or introducing cyclic constraints, would explore the optimal spatial orientation for binding to a target protein.

Methoxyphenoxy Group: The methoxy (B1213986) group could be moved to the ortho or para positions of the phenoxy ring, or replaced with other substituents such as halogens, alkyl groups, or hydrogen bond donors/acceptors. These changes would probe the specific interactions between this part of the molecule and its binding pocket.

Furthermore, hybrid structures could be generated by conjugating the this compound scaffold to other known pharmacophores. This approach aims to create bifunctional molecules that can interact with multiple targets or that possess enhanced biological activity. frontiersin.org

Integration with High-Throughput Screening and Automation in Chemical Biology Research

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds for a specific biological activity. plos.orgjdigitaldiagnostics.com A focused library of derivatives based on the this compound scaffold could be synthesized and screened to identify compounds with improved potency or selectivity. Automation in liquid handling and data analysis is crucial for the efficiency of HTS campaigns. nih.gov

The development of robust and sensitive assays is key to the success of HTS. For instance, if this compound were found to inhibit a particular enzyme, a fluorescence-based or luminescence-based assay could be developed to measure enzyme activity in a high-throughput format. plos.org The identification of initial "hits" from such a screen would then be followed by more detailed structure-activity relationship studies to optimize their properties. nih.gov

Potential Contribution to the Understanding of Structure-Function Relationships in Biological Systems

By systematically modifying the structure of this compound and correlating these changes with their effects on a biological target, researchers can gain valuable insights into the principles of molecular recognition. This process, known as establishing a structure-activity relationship (SAR), is fundamental to medicinal chemistry and chemical biology. nih.gov

For example, if it is found that a hydroxyl group at a specific position on the quinoline ring dramatically increases binding affinity, it would suggest the presence of a hydrogen bond donor or acceptor in the target's binding site. Similarly, the stereochemistry of any chiral centers introduced into the molecule could be investigated to determine if the target protein has a preference for a particular enantiomer. This information can be used to build a pharmacophore model, which is a three-dimensional representation of the key features required for biological activity. Such models are invaluable for the rational design of new and improved compounds. mdpi.com

Future Perspectives in Academic Drug Discovery Research

The exploration of novel chemical space is a cornerstone of academic drug discovery research. The this compound scaffold, while not a drug itself, represents a starting point for fundamental research that could uncover new biological mechanisms and potential therapeutic targets. Future academic research on this compound would likely focus on several key areas, without progressing to clinical development:

Target Identification and Validation: A primary goal would be to identify the specific biological target(s) of this compound. This would be a crucial first step in understanding its biological activity and potential as a research tool.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular studies would be needed to elucidate the precise mechanism by which the compound exerts its effects.

Development of Selective Probes: The synthesis and characterization of highly potent and selective chemical probes based on the this compound scaffold would provide the broader scientific community with valuable tools for studying the target's function. nih.govresearchgate.net

Exploration of New Biological Contexts: The developed probes could be used to investigate the role of the target protein in different biological processes and disease models, potentially revealing new and unexpected functions. nih.gov

Conclusion and Synthesis of Research Insights on 8 4 3 Methoxyphenoxy Butoxy Quinoline

Summary of Key Academic Discoveries and Methodological Advancements

The foundational knowledge for understanding 8-[4-(3-methoxyphenoxy)butoxy]quinoline stems from decades of research into the quinoline (B57606) ring system. Quinoline and its derivatives are a significant class of N-heterocyclic compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. scispace.comrroij.comnih.govresearchgate.net

A pivotal precursor and structural analogue is 8-hydroxyquinoline (B1678124) (8-HQ) . Research has firmly established 8-HQ as a potent metal chelating agent. scispace.comnih.govnih.gov Its ability to bind metal ions like copper, zinc, and iron is central to many of its biological effects, from antineurodegenerative action by modulating metal homeostasis to anticancer activity. nih.govnih.gov The close proximity of the C8-hydroxyl group to the ring nitrogen allows 8-HQ to act as a bidentate ligand, forming stable complexes with various metal ions. nih.govresearchgate.net

Methodological advancements have provided robust pathways for the synthesis of 8-substituted quinolines. The functionalization of the 8-HQ core is a common strategy to generate libraries of new chemical entities. The synthesis of 8-alkoxyquinolines, such as the title compound, is typically achieved through Williamson ether synthesis, reacting 8-hydroxyquinoline with a suitable alkyl halide in the presence of a base. More advanced, efficient methods, including microwave-assisted synthesis, have been developed for creating related quinoline systems, enabling rapid compound generation. mdpi.com

Research on various 8-alkoxyquinoline derivatives has shown that modification at this position significantly influences cytotoxic potential and other biological activities. For instance, studies on 8-hydroxy-2-quinolinecarbaldehyde revealed potent in vitro cytotoxicity against several human cancer cell lines, suggesting that even small modifications to the 8-substituted quinoline scaffold can yield powerful biological effects. researchgate.netnih.govnih.gov The exploration of diverse ether-linked side chains is a key strategy in tuning the lipophilicity and target specificity of the quinoline core.

Table 1: Biological Activities of Selected 8-Substituted Quinoline Derivatives

Compound Key Biological Activity Research Finding
8-Hydroxyquinoline (8-HQ) Antineurodegenerative, Anticancer, Antimicrobial Acts as a potent metal chelator, modulating metal ion homeostasis which is implicated in various diseases. scispace.comnih.govnih.gov
8-hydroxy-2-quinolinecarbaldehyde Anticancer Showed significant in vitro cytotoxicity against multiple human cancer cell lines, including hepatocellular carcinoma. nih.govnih.gov
8-quinolinyl-β-D-glucopyranoside Anticancer A glucoconjugate of 8-HQ that exhibits antiproliferative activity against tumor cells in the presence of copper ions. scispace.com
1,1-bis-[(5-chloro-8-quinolyl)oxy]methane Antileishmanial Identified as a potential lead compound for the development of drugs against leishmaniasis. nih.gov

Unresolved Research Questions and Future Challenges in Understanding the Compound's Molecular Interactions

The primary unresolved question is the specific biological profile and molecular interactions of this compound itself. The lack of empirical data presents several challenges and outlines a clear path for future research.

Unresolved Research Questions:

Primary Molecular Targets: What are the specific enzymes, receptors, or cellular pathways that this compound interacts with? Does the extended, flexible side chain guide the quinoline core to novel biological targets not accessible to simpler derivatives?

Influence of the Side Chain: How does the 4-(3-methoxyphenoxy)butoxy group affect the compound's physicochemical properties, such as lipophilicity, cell permeability, and metabolic stability? This chain is substantially different from the short alkyl or simple aryl groups often studied.

Metal Chelating Ability: Does the bulky ether linkage at the 8-position sterically hinder the nitrogen and oxygen atoms, thereby diminishing or ablating the metal-chelating capability inherent to the 8-HQ scaffold? Or does the chain itself introduce new metal-coordinating possibilities?

Structure-Activity Relationship (SAR): What is the SAR for this class of extended-chain 8-alkoxyquinolines? Systematic studies are needed where the linker length (e.g., changing from butoxy to ethoxy or hexoxy) and the terminal substituent (e.g., modifying or removing the methoxy (B1213986) group) are varied to understand their impact on biological activity. nih.gov

Future Challenges:

Chemical Synthesis and Characterization: The first challenge is the de novo synthesis, purification, and full spectroscopic characterization of this compound to provide a pure sample for biological evaluation.

Comprehensive Biological Screening: A major undertaking will be to screen the compound against a wide array of biological targets to identify its primary activity. This would involve high-throughput screening against cancer cell lines, bacterial and fungal strains, and panels of enzymes and receptors.

Mechanism of Action Studies: Should a significant biological activity be identified, elucidating its mechanism of action will be a formidable challenge. This would necessitate advanced chemical biology techniques, such as identifying protein targets through affinity-based proteomics and validating these interactions in cellular and potentially in vivo models.

Computational Modeling: In parallel with experimental work, a challenge lies in developing accurate computational models. Molecular docking and molecular dynamics simulations could predict potential binding modes and targets, but these models would need to be validated experimentally. nih.gov

Broader Implications for Quinoline Chemistry and Chemical Biology Research

The systematic investigation of this compound, despite being a single molecule, holds broader implications for both quinoline chemistry and the wider field of chemical biology.

Implications for Quinoline Chemistry:

Expanding Chemical Space: The synthesis and study of complex derivatives like this expand the known chemical space of functionalized quinolines. It moves beyond simple substitutions to explore how large, flexible chains impact the core's properties.

Informing QSAR Models: Data generated from this compound and its analogues would be invaluable for developing more sophisticated Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net Understanding how to parameterize the steric and electronic effects of such a large side chain would enhance the predictive power of these models for designing future quinoline-based agents.

Linker Design: The butoxy-phenoxy moiety can be viewed as a linker. Studying its chemical stability, conformational flexibility, and influence on the quinoline core can provide insights applicable to the design of linkers in other contexts, such as in PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates.

Implications for Chemical Biology Research:

Development of Novel Chemical Probes: The unique structure could serve as a scaffold for new chemical probes. The terminal phenoxy group is an ideal handle for introducing reporter tags (like fluorophores or biotin) to study the localization and interactions of the quinoline core within cells, without directly modifying the pharmacologically active part of the molecule.

Probing Polypharmacology: The compound's structure—a known bioactive core (quinoline) attached to a distinct chemical entity—is well-suited for exploring polypharmacology, where a single molecule is designed to interact with multiple targets. Research could reveal if the side chain confers a secondary activity that complements the primary action of the quinoline ring, leading to synergistic effects.

Modulating Known Activities: A key implication is understanding how a non-traditional side chain can modulate a well-established activity. For example, it could alter the metal-binding kinetics of the quinoline core or redirect its subcellular localization (e.g., from the nucleus to the mitochondria or endoplasmic reticulum), thereby creating a completely new therapeutic profile from a known scaffold.

In essence, while this compound remains a molecule of theoretical interest, its study represents a logical and important extension of quinoline chemistry, promising new insights into drug design and the development of sophisticated tools for chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-[4-(3-methoxyphenoxy)butoxy]quinoline, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and etherification. For example, analogous quinoline derivatives are synthesized via nucleophilic substitution of halogenated intermediates with phenoxybutanol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires precise control of reaction time, temperature, and stoichiometric ratios. Techniques like TLC or HPLC are critical for monitoring intermediate purity .

Q. Which characterization techniques are essential for verifying the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C3 of phenyl and butoxy chain at C8 of quinoline).
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]+ calculated for C₂₀H₂₂NO₄: 340.1549).
  • Chromatography : HPLC with UV detection (>98% purity threshold) .

Q. What preliminary biological assays are suitable for assessing this compound’s activity?

  • Methodological Answer :

  • Anti-inflammatory Screening : Measure inhibition of COX-2 or iNOS in cell lines (e.g., RAW 264.7 macrophages) via ELISA, with IC₅₀ values compared to reference compounds like celecoxib .
  • Cytotoxicity Assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data (e.g., varying IC₅₀ across studies)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 or apoptosis regulators (e.g., Bcl-2). Compare binding affinities across analogs .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns to identify key residues (e.g., hydrogen bonding with Ser530 in COX-2) .
  • Data Normalization : Control for assay variables (cell passage number, solvent DMSO%) to reduce inter-study variability .

Q. What strategies improve regioselectivity during the synthesis of 8-substituted quinolines?

  • Methodological Answer :

  • Catalytic Systems : Chromium catalysts (e.g., CrCl₃) enhance regioselectivity in quinoline ring formation via β-O-4 lignin model activation .
  • Directing Groups : Install transient groups (e.g., boronic acids) to steer butoxy chain addition to C8 .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) favor SN2 mechanisms for ether bond formation .

Q. How can reaction design platforms (e.g., ICReDD) accelerate the discovery of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemistry : Use Gaussian 16 to calculate transition states for key reactions (e.g., butoxylation energy barriers).
  • High-Throughput Screening : Pair automated synthesis (e.g., Chemspeed platforms) with robotic bioassays to test 100+ analogs/month .
  • Machine Learning : Train models on existing IC₅₀ data to predict activity of novel substituents (e.g., trifluoromethyl vs. methoxy) .

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